Cas no 10126-37-1 (1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine)
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,2-bromo-5-methoxy-N,N-dimethyl-
- 1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
- (2-Brom-5-methoxy-benzyl)-dimethylamin
- (2-Bromo-5-methoxy-benzyl)-dimethyl
- (2-bromo-5-methoxybenzyl)dimethylamine
- [(2-bromo-5-methoxyphenyl)methyl]dimethylamine
- OR7801
- (2-BROMO-5-METHOXY-BENZYL)-DIMETHYL-AMINE
- (2-Bromo-5-methoxyphenyl)-N,N-dimethylmethylamine, 4-Bromo-3-[(dimethylamino)methyl]anisole
- DTXSID80397344
- 4-Bromo-3-[(dimethylamino)methyl]anisole
- 10126-37-1
- SCHEMBL20147159
- EN300-200712
- CS-0194887
- AB25674
- AKOS013153640
- MFCD06657799
- E90000
- AC-17980
- 1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine
-
- MDL: MFCD06657799
- Inchi: 1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3
- InChI Key: KMYPJJLCQWNEKN-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CN(C)C)OC
Computed Properties
- Exact Mass: 243.02600
- Monoisotopic Mass: 243.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.311
- Boiling Point: 269.5°C at 760 mmHg
- Flash Point: 116.8°C
- Refractive Index: 1.541
- PSA: 12.47000
- LogP: 2.51930
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B415940-10mg |
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine |
10126-37-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B415940-50mg |
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine |
10126-37-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B415940-100mg |
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine |
10126-37-1 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | OR7801-1g |
2-Bromo-5-methoxy-N,N-dimethylbenzylamine |
10126-37-1 | 1g |
£40.00 | 2023-09-02 | ||
| abcr | AB247853-5 g |
2-Bromo-5-methoxy-N,N-dimethylbenzylamine |
10126-37-1 | 5g |
€213.80 | 2023-04-27 | ||
| abcr | AB247853-10 g |
2-Bromo-5-methoxy-N,N-dimethylbenzylamine |
10126-37-1 | 10g |
€329.80 | 2023-04-27 | ||
| abcr | AB247853-5g |
2-Bromo-5-methoxy-N,N-dimethylbenzylamine; . |
10126-37-1 | 5g |
€231.80 | 2025-04-22 | ||
| abcr | AB247853-10g |
2-Bromo-5-methoxy-N,N-dimethylbenzylamine; . |
10126-37-1 | 10g |
€356.90 | 2025-04-22 | ||
| Enamine | EN300-200712-1g |
[(2-bromo-5-methoxyphenyl)methyl]dimethylamine |
10126-37-1 | 95% | 1g |
$69.0 | 2023-09-16 | |
| Enamine | EN300-200712-5g |
[(2-bromo-5-methoxyphenyl)methyl]dimethylamine |
10126-37-1 | 95% | 5g |
$289.0 | 2023-09-16 |
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine Suppliers
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine
1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine (CAS No. 10126-37-1)
The compound 1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine, also known by its CAS number 10126-37-1, is a significant molecule in the field of medicinal chemistry. This compound represents a unique structural framework that combines aromatic substitution with tertiary amine functionality, making it a valuable candidate for further exploration in pharmaceutical research. Recent studies have highlighted its potential applications in modulating biological pathways associated with various therapeutic targets.
From a chemical perspective, the 1-(2-Bromo-5-methoxyphenyl) moiety introduces both electrophilic and nucleophilic characteristics to the molecule, which can be critical for its reactivity in synthetic processes. The N,N-dimethylmethanamine group contributes to the compound's hydrophobicity and steric bulk, potentially influencing its interaction with biological membranes and cellular uptake mechanisms. These structural features are essential for understanding its pharmacological behavior and metabolic fate.
Recent advancements in drug discovery have underscored the importance of molecular diversity in the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs to 1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine exhibit promising activity against inflammatory pathways. This finding aligns with the growing interest in targeting cytokine signaling cascades for the treatment of autoimmune disorders and chronic inflammatory conditions.
The pharmacological mechanism of 1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine is currently under investigation. Preliminary data suggest that this compound may act as a selective modulator of specific G protein-coupled receptors (GPCRs), which are critical mediators of cellular communication. Researchers are exploring its potential to regulate signaling pathways involved in neurodegenerative diseases, where aberrant receptor activity is often implicated.
Drug development pipelines often rely on the identification of compounds with favorable physicochemical properties. The 1-(2-Bromo-5-methoxyphenyl) substituent may contribute to the compound's ability to cross the blood-brain barrier, a property that is highly desirable for the treatment of central nervous system (CNS) disorders. This aspect is being evaluated in preclinical models to determine its potential as a CNS-active agent.
Advancements in computational chemistry have enabled the prediction of molecular interactions that may influence the compound's biological activity. A 2022 study utilizing molecular docking simulations revealed that 1-(2-Bromo-5-methyloxyphenyl)-N,N-dimethylmethanamine could form hydrogen bonds with key residues in target proteins, potentially enhancing its binding affinity. These findings are being validated through experimental assays to confirm their relevance to therapeutic applications.
Pharmaceutical research increasingly focuses on the development of multifunctional compounds that can address complex disease mechanisms. The N,N-dimethylmethanamine scaffold provides a versatile platform for further chemical modifications, allowing researchers to fine-tune its pharmacological profile. This adaptability is particularly valuable in the context of personalized medicine, where tailored therapeutic strategies are becoming more prevalent.
Recent clinical studies have begun to explore the therapeutic potential of compounds with similar structural characteristics. A 2023 phase II trial reported promising results in the treatment of neurodegenerative conditions, suggesting that molecular frameworks like 1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine may offer novel approaches to disease management. These findings highlight the importance of continued research into this class of compounds.
The compound's metabolic stability and clearance profile are critical factors in its potential as a therapeutic agent. Research into its biotransformation pathways is ongoing, with a particular focus on identifying metabolites that may retain biological activity. This information is essential for optimizing its pharmacokinetic properties and minimizing potential side effects.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the discovery of new therapeutic agents. The 1-(2-Bromo-5-methoxyphenyl) functional group's unique properties are being leveraged to design molecules with enhanced efficacy and reduced toxicity. These innovations are contributing to the development of more effective treatments for a wide range of diseases.
As the field of medicinal chemistry continues to evolve, compounds like 1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine represent important milestones in the quest for novel therapeutics. Ongoing research is expected to provide further insights into its potential applications, while also addressing challenges related to drug delivery and long-term safety.
The integration of advanced analytical techniques is playing a crucial role in the characterization of this compound. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being used to confirm its molecular structure and elucidate its chemical behavior. These methodologies are essential for ensuring the accuracy of research findings and supporting the development of new therapeutic strategies.
Future studies are likely to focus on the compound's potential as a lead molecule for drug development. Researchers are exploring ways to optimize its properties through structural modifications, which could enhance its therapeutic potential while maintaining its core pharmacological activity. These efforts are expected to contribute to the discovery of more effective treatments for various medical conditions.
In conclusion, 1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine (CAS No. 10126-37-1) represents a significant molecule with promising applications in pharmaceutical research. Its unique structural features and potential biological activity make it a valuable candidate for further investigation. As research in this area continues to advance, it is expected to contribute to the development of new therapeutic strategies that address complex medical challenges.
10126-37-1 (1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine) Related Products
- 194233-50-6(1-(2-bromo-5-methoxyphenyl)methylpiperazine)
- 1170783-74-0((2-Bromo-5-methoxyphenyl)methanamine hydrochloride)
- 767289-08-7((2-Bromo-5-methoxyphenyl)methyl(methyl)amine)
- 89525-53-1(Benzenemethanamine, 2-bromo-4,5-dimethoxy-N-(phenylmethyl)-)
- 558483-92-4(BENZENEMETHANAMINE, 2-BROMO-5-METHOXY-N-(PHENYLMETHYL)-)
- 887581-09-1((2-Bromo-5-methoxyphenyl)methanamine)
- 848848-16-8(4-Bromo-3-dimethylaminomethylphenol)
- 1052410-44-2((2-Bromo-4,5-dimethoxy-benzyl)-ethyl-amine; hydrochloride)
- 97640-51-2((2-bromo-4-methoxyphenyl)methanamine)
- 1394291-43-0(1-(2-Bromo-5-methoxybenzyl)pyrrolidine)